molecular formula C10H19N B13326418 (S)-2-Cyclohexylpyrrolidine

(S)-2-Cyclohexylpyrrolidine

Cat. No.: B13326418
M. Wt: 153.26 g/mol
InChI Key: KRDXTHSSNCTAGY-JTQLQIEISA-N
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Description

(S)-2-Cyclohexylpyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Cyclohexylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the asymmetric hydrogenation of 2-cyclohexyl-2,5-dihydropyrrole using chiral catalysts. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Cyclohexylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-2-Cyclohexylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Cyclohexylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the cyclohexyl group.

    Cyclohexylamine: Lacks the pyrrolidine ring but contains the cyclohexyl group.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness: (S)-2-Cyclohexylpyrrolidine is unique due to the combination of the cyclohexyl group and the pyrrolidine ring, which imparts distinct steric and electronic properties. This combination enhances its utility in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(2S)-2-cyclohexylpyrrolidine

InChI

InChI=1S/C10H19N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h9-11H,1-8H2/t10-/m0/s1

InChI Key

KRDXTHSSNCTAGY-JTQLQIEISA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2CCCN2

Canonical SMILES

C1CCC(CC1)C2CCCN2

Origin of Product

United States

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